

Vinylcyclooctane: A Technical Guide to its Fundamental Properties and Characteristics

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Compound of Interest

Compound Name: Vinylcyclooctane

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Introduction

Vinylcyclooctane (VCO) is a cyclic olefin characterized by an eight-membered carbon ring with a vinyl group substituent. This unique structural combination of a large, flexible cycloalkane ring and a reactive vinyl group imparts a distinct set of properties and reactivity, making it a molecule of interest in organic synthesis and material science. This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and synthetic applications of **vinylcyclooctane**, with a focus on presenting available data in a structured format and outlining general experimental methodologies.

Chemical and Physical Properties

Quantitative experimental data for many of the physical properties of **vinylcyclooctane** are not readily available in the scientific literature. The following tables summarize the known and estimated properties of this compound.

General Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈	[1]
Molecular Weight	138.25 g/mol	[1]
IUPAC Name	Ethenylcyclooctane	
CAS Number	61142-41-4	

Physical Properties

Property	Value	Notes	Source
Boiling Point	~178.7 °C	Estimated	[1]
Melting Point	Data not available		
Density	Data not available		
Solubility	Data not available	Expected to be soluble in nonpolar organic solvents.	
Flash Point	~48 °C	Estimated	[1]
Log P	~5.03	Estimated; indicates high lipophilicity.	[1]

Spectroscopic Characterization

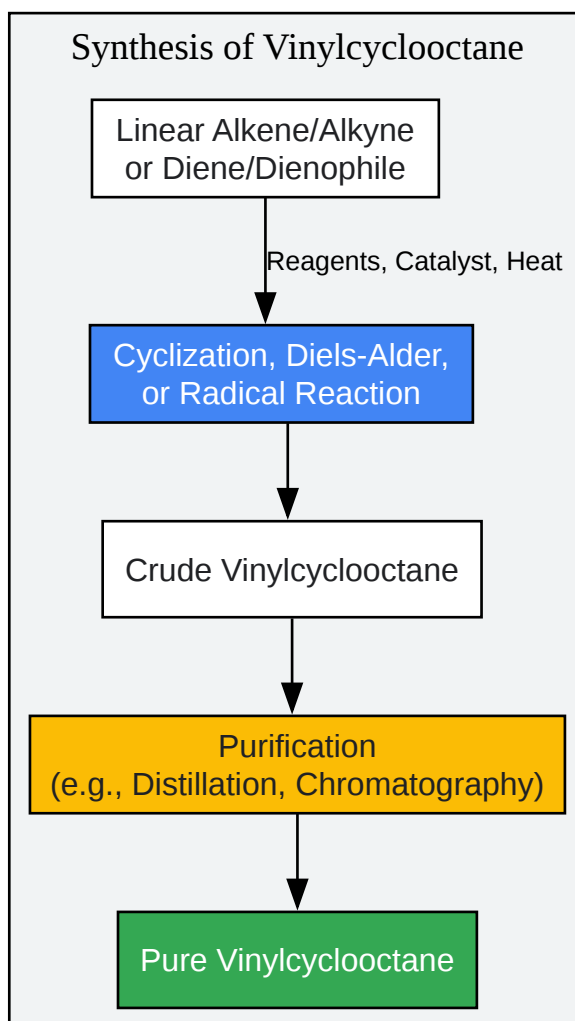
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **vinylcyclooctane** is not widely published. Researchers seeking to characterize this compound would need to acquire this data experimentally. The expected spectral features would include:

- ¹H NMR: Signals corresponding to the vinyl protons (typically in the 4.9-5.8 ppm range) and a complex multiplet for the cyclooctane ring protons.
- ¹³C NMR: Resonances for the two sp²-hybridized carbons of the vinyl group and multiple signals for the sp³-hybridized carbons of the cyclooctane ring.

- IR Spectroscopy: Characteristic C=C stretching vibration for the vinyl group (around 1640 cm^{-1}) and C-H stretching and bending vibrations for both the vinyl and cyclooctane moieties.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of **vinylcyclooctane** (138.25 m/z) and a fragmentation pattern characteristic of cyclic hydrocarbons.

Synthesis of Vinylcyclooctane

Several general synthetic routes to **vinylcyclooctane** have been described, though detailed experimental protocols are scarce in the literature.[1] The following diagram illustrates a generalized workflow for the synthesis of **vinylcyclooctane**.



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A generalized workflow for the synthesis of **vinylcyclooctane**.

Experimental Protocol: General Methodologies for Synthesis

Detailed, peer-reviewed protocols for the synthesis of **vinylcyclooctane** are not readily available. However, based on general organic chemistry principles, the following outlines the likely steps for the methods mentioned.^[1]

1. Cyclization of Linear Precursors:

- Objective: To form the cyclooctane ring from a linear starting material.
- General Procedure:
 - A suitable linear precursor, such as a 1,9-diene or a long-chain alkene with a terminal vinyl group, is selected.
 - The precursor is dissolved in an appropriate organic solvent.
 - A catalyst, often a transition metal complex, is added to the reaction mixture.
 - The reaction is heated or irradiated with light to promote cyclization.
 - The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, the catalyst is removed, and the crude product is isolated.
 - Purification is achieved through distillation or column chromatography.

2. Diels-Alder Reaction:

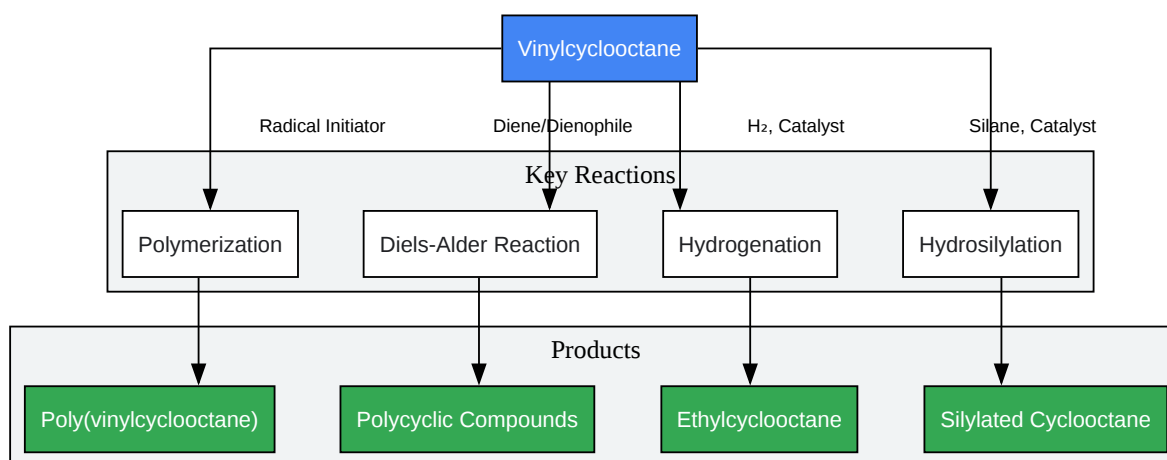
- Objective: To construct the cyclooctane framework through a [4+2] cycloaddition.
- General Procedure:

- A suitable diene and dienophile are chosen that will result in a **vinylcyclooctane** derivative after the reaction.
- The diene and dienophile are mixed in a suitable solvent.
- The reaction mixture is heated to facilitate the cycloaddition.
- The reaction is monitored for the disappearance of starting materials.
- The solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography or recrystallization.

Chemical Reactivity and Applications

The vinyl group in **vinylcyclooctane** is the primary site of its chemical reactivity, allowing it to participate in a variety of transformations.^[1] This makes it a useful intermediate in organic synthesis and a monomer for polymer production.

The following diagram illustrates the key chemical reactions of **vinylcyclooctane**.



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Key chemical reactions of **vinylcyclooctane**.

Experimental Protocols: General Methodologies for Reactions

As with its synthesis, specific, detailed protocols for the reactions of **vinylcyclooctane** are not widely documented. The following are generalized procedures.

1. Polymerization:

- Objective: To form poly(**vinylcyclooctane**).
- General Procedure:
 - **Vinylcyclooctane** monomer is purified to remove any inhibitors.
 - The monomer is dissolved in a suitable solvent or used neat.
 - A radical initiator (e.g., AIBN or benzoyl peroxide) is added.
 - The mixture is heated to initiate polymerization.
 - The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.
 - The polymerization is quenched, often by cooling or adding an inhibitor.
 - The polymer is precipitated in a non-solvent, collected by filtration, and dried.

2. Diels-Alder Reactions:

- Objective: To use **vinylcyclooctane** as a dienophile to form polycyclic structures.
- General Procedure:
 - **Vinylcyclooctane** and a suitable diene are dissolved in an appropriate solvent.
 - The reaction mixture is heated, and the progress is monitored by TLC or GC.

- Upon completion, the solvent is evaporated, and the resulting polycyclic product is purified by column chromatography or recrystallization.

3. Hydrogenation:

- Objective: To saturate the vinyl group, forming ethylcyclooctane.
- General Procedure:
 - **Vinylcyclooctane** is dissolved in a solvent such as ethanol or ethyl acetate.
 - A hydrogenation catalyst (e.g., palladium on carbon) is added.
 - The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere.
 - The mixture is stirred until the uptake of hydrogen ceases.
 - The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

4. Hydrosilylation:

- Objective: To add a silicon-hydrogen bond across the double bond of the vinyl group.
- General Procedure:
 - **Vinylcyclooctane** and a silane (e.g., triethoxysilane) are mixed, often in the presence of a solvent.
 - A catalyst, typically a platinum complex, is introduced.
 - The reaction may be gently heated to initiate the addition.
 - The reaction is monitored for the consumption of the starting materials.
 - The product is isolated and purified, often by distillation.

Safety and Handling

Vinylcyclooctane is expected to be a flammable liquid and may cause skin and eye irritation. [1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Vinylcyclooctane is a molecule with potential applications in polymer chemistry and as a building block in organic synthesis. While its fundamental properties have been estimated, there is a notable lack of comprehensive experimental data in the public domain. Further research is required to fully characterize its physical properties, spectroscopic data, and to develop detailed and optimized experimental protocols for its synthesis and reactions. This guide serves as a summary of the currently available information and a framework for future investigation into this interesting cyclic olefin.

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References

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